4-Amino-N-(diphenylmethyl)benzamide
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Overview
Description
4-Amino-N-(diphenylmethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an amino group and a diphenylmethyl group attached to the benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(diphenylmethyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and rapid reaction times.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and optimized reaction conditions ensures high efficiency and scalability. The process may also involve continuous flow microreactor systems to enhance reaction kinetics and product yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(diphenylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like NBS and conditions involving free radical mechanisms are common for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in halogenated derivatives.
Scientific Research Applications
4-Amino-N-(diphenylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-Amino-N-(diphenylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For instance, it may inhibit certain kinases or proteases, affecting signal transduction pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: Used to treat inflammatory conditions and has a similar benzamide structure.
Procainamide: An antiarrhythmic medication with a benzamide core structure.
N-(3-Amino-4-methylphenyl)benzamide: A crucial building block in drug synthesis.
Uniqueness
4-Amino-N-(diphenylmethyl)benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89399-19-9 |
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Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-amino-N-benzhydrylbenzamide |
InChI |
InChI=1S/C20H18N2O/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,21H2,(H,22,23) |
InChI Key |
VMPPYHNPCBHDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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